3-Acetamido-2-nitrophenylboronic acid

Vue d'ensemble

Description

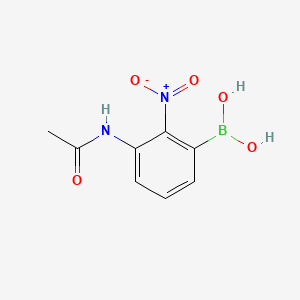

3-Acetamido-2-nitrophenylboronic acid is an organic compound with the molecular formula C8H9BN2O5. It features a boronic acid group attached to a benzene ring, which also bears an acetamido group and a nitro group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include a palladium catalyst, a base, and a boron source such as bis(pinacolato)diboron .

Industrial Production Methods

This could include continuous flow processes and the use of more robust catalysts to improve yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetamido-2-nitrophenylboronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas and a palladium catalyst.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Reduction: Formation of aromatic amines.

Applications De Recherche Scientifique

Chemistry

Biology and Medicine

The compound’s structure, featuring both a nitro and an acetamido group, suggests potential biological activity. It can be explored for its interactions with biological targets and its potential as a drug candidate.

Industry

In material science, boronic acids are used as building blocks for designing new materials with specific electronic or self-assembling properties. The unique combination of functional groups in this compound makes it a candidate for such applications.

Mécanisme D'action

The mechanism of action for 3-Acetamido-2-nitrophenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various electrophiles. In biological systems, the nitro group can influence the molecule’s interaction with biological targets, while the acetamido group can improve water solubility and potentially mimic interactions with natural biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Nitrophenylboronic acid: Similar structure but lacks the acetamido group.

4-Acetamidophenylboronic acid: Similar structure but lacks the nitro group.

Uniqueness

3-Acetamido-2-nitrophenylboronic acid is unique due to the presence of both a nitro group and an acetamido group on the aromatic ring.

Activité Biologique

3-Acetamido-2-nitrophenylboronic acid is a compound of considerable interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and potential applications.

- Molecular Formula : C₈H₉BN₂O₅

- Molecular Weight : 224.08 g/mol

- CAS Number : 78887-38-4

The biological activity of this compound is primarily attributed to its ability to form coordinate covalent interactions with nucleophilic residues in proteins. This property is particularly relevant in the context of androgen receptor (AR) antagonism. The compound's boronic acid functionality can replace the nitro group in other non-steroidal anti-androgens (NSAAs), potentially enhancing binding affinity and specificity towards the AR binding site.

Key Interactions:

- Hydrogen Bonding : The nitrogen atom of the anilide group forms hydrogen bonds with key amino acids in the AR binding pocket.

- Covalent Bond Formation : The boron atom can form covalent bonds with nucleophilic residues, which may alter the binding dynamics compared to traditional NSAAs .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against prostate cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC₅₀ (µM) | Activity Description |

|---|---|---|

| LAPC-4 | 10.5 | Moderate inhibition |

| MCF-7 | 18.76 | High cytotoxicity |

| PC-3 | 15.0 | Significant inhibition |

These results suggest that the compound can selectively target cancer cells while sparing healthy cells, making it a promising candidate for further development .

Enzyme Inhibition

In addition to its anticancer properties, this compound has demonstrated enzyme inhibition capabilities:

| Enzyme | IC₅₀ (µM) | Activity Description |

|---|---|---|

| Acetylcholinesterase | 115.63 | Moderate inhibition |

| Butyrylcholinesterase | 3.12 | Strong inhibition |

| Antiurease | 1.10 | High inhibitory activity |

| Antithyrosinase | 11.52 | Effective inhibition |

These findings indicate that the compound may have broader therapeutic applications beyond oncology, potentially serving as a lead compound for developing treatments for neurodegenerative diseases and other conditions where enzyme modulation is beneficial .

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in December 2024 demonstrated that derivatives of phenylboronic acid, including this compound, exhibited significant cytotoxic effects on MCF-7 breast cancer cells while maintaining low toxicity to normal cell lines .

- Enzyme Inhibition Study : Another research effort highlighted its role as an effective inhibitor against various cholinesterases, suggesting potential applications in treating conditions like Alzheimer's disease due to its ability to modulate neurotransmitter levels .

Propriétés

IUPAC Name |

(3-acetamido-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-2-3-6(9(13)14)8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRVFUIJKNFQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657329 | |

| Record name | (3-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-38-4 | |

| Record name | B-[3-(Acetylamino)-2-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78887-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.